molecular formula C20H18F3N3O2 B7047670 1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea

1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea

Cat. No.: B7047670
M. Wt: 389.4 g/mol
InChI Key: WPUOHXPPTHZLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea is a complex organic compound that features a benzofuran ring, a trifluoroethyl group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and isoindoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoroacetic acid, urea, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzofuran-2-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea
  • 1-(1-Benzofuran-6-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea

Uniqueness

1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea is unique due to the specific positioning of the benzofuran and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)12-26-10-15-2-3-17(8-16(15)11-26)25-19(27)24-9-13-1-4-18-14(7-13)5-6-28-18/h1-8H,9-12H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUOHXPPTHZLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC(F)(F)F)C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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